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For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-
Hydroxyquinoline (CAS 580-18-7), a significant heterocyclic compound utilized in
pharmaceutical research and chemical synthesis. This document is intended for researchers,
scientists, and drug development professionals, offering detailed spectral analysis,
experimental protocols, and workflow visualizations to support identification, characterization,
and quality control.

Spectroscopic and Spectrometric Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for 3-Hydroxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technigue for elucidating the molecular structure of 3-
Hydroxyquinoline.

1.1.1 *H NMR Spectral Data

The 'H NMR spectrum of 3-Hydroxyquinoline provides information on the chemical
environment of its hydrogen atoms. The spectrum was recorded in deuterated dimethyl
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sulfoxide (DMSO-d6).[1]

Proton Assignment Chemical Shift (3, ppm) Multiplicity
Aromatic Protons 7.0-9.0 Multiplet
Hydroxyl Proton (OH) ~9.5-105 Broad Singlet
H2 ~8.6 Doublet

H4 ~7.8 Singlet

H5 ~7.7 Doublet

H6 ~7.4 Triplet

H7 ~7.6 Triplet

H8 ~8.0 Doublet

Note: Precise chemical shifts and coupling constants can vary slightly based on solvent and
concentration. The assignments above are typical for the 3-hydroxyquinoline scaffold.

1.1.2 3C NMR Spectral Data

As of the latest literature search, specific experimental 13C NMR data for 3-Hydroxyquinoline
was not available. However, based on the analysis of related quinoline derivatives, the
expected chemical shift ranges are presented below.[2][3]
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Carbon Assignment

Predicted Chemical Shift (8, ppm)

c2 140 - 145
C3 (C-OH) 150 - 155
ca 110 - 115
Cda 125 - 130
Cc5 120 - 125
C6 128 - 132
c7 122 - 127
c8 128 - 132
Csa 145 - 150

Infrared (IR) Spectroscopy

The functional groups present in 3-Hydroxyquinoline can be identified through their

characteristic vibrational frequencies in the IR spectrum.[4][5]

Frequency (cm~1)

Vibrational Mode Intensity

O-H Stretch (Hydrogen-

3200 - 3600 Broad, Strong
bonded)

~3030 Aromatic C-H Stretch Medium

1580 - 1620 C=C Aromatic Ring Stretch Medium-Strong

1450 - 1550 C=N Stretch Medium-Strong

1200 - 1300 C-O Stretch Strong
Aromatic C-H Out-of-Plane

690 - 900 Strong

Bend

Mass Spectrometry (MS)
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Mass spectrometry of 3-Hydroxyquinoline provides information about its molecular weight
and fragmentation pattern, aiding in its identification. The data presented is from Gas
Chromatography-Mass Spectrometry (GC-MS).[4]

m/z Relative Intensity (%) Proposed Fragment
145 100 [M]* (Molecular lon)
117 ~55 [M-COJ*

90 ~20 [M-CO-HCNJ*

89 ~16 [M-CO-H2CNJ*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data
presented.

NMR Spectroscopy Protocol

o Sample Preparation: Approximately 5-10 mg of 3-Hydroxyquinoline is dissolved in 0.6-0.75
mL of a suitable deuterated solvent, such as DMSO-d6, in a 5 mm NMR tube.[6]
Tetramethylsilane (TMS) may be added as an internal standard.

 Instrumentation: Spectra are acquired on a spectrometer, such as a Bruker AM-300,
operating at a field strength of 300 MHz for *H NMR.[4]

e 1H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters
include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay
of 1-5 seconds, and a sufficient number of scans (16-64) to achieve an adequate signal-to-
noise ratio.[7]

e 13C NMR Acquisition: A proton-decoupled pulse sequence is used. A higher sample
concentration (50-100 mg) and a greater number of scans are often required due to the low
natural abundance of the 13C isotope.[6]

IR Spectroscopy Protocol
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Sample Preparation: A small amount of 3-Hydroxyquinoline is finely ground with potassium
bromide (KBr) powder (in an approximate 1:100 ratio). The mixture is then pressed into a
thin, transparent pellet using a hydraulic press.[4][5]

Instrumentation: The spectrum is recorded using an FTIR spectrometer, such as a Bio-Rad
FTS instrument.[4]

Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is
then placed in the sample holder, and the spectrum is acquired, typically over a range of
4000 to 400 cm~1.

Mass Spectrometry Protocol

Sample Introduction: The sample is introduced into the mass spectrometer via a gas
chromatograph (GC) for separation and purification before ionization.

lonization: Electron lonization (El) is a common method used, where the sample is
bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis: The resulting charged fragments are separated based on their mass-to-
charge (m/z) ratio by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

Detection: An electron multiplier detects the separated ions, and the signal is processed to
generate a mass spectrum.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and a key logical relationship in

the analysis of 3-Hydroxyquinoline.
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Caption: Workflow for NMR Spectroscopic Analysis of 3-Hydroxyquinoline.
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Caption: Experimental Workflow for FTIR Spectroscopy.
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Caption: Primary Fragmentation Pathway of 3-Hydroxyquinoline in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 3-
Hydroxyquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051751#3-hydroxyquinoline-spectral-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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